4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine
Description
4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine is a pyrimidine derivative featuring a butynyloxy side chain and a hydrazinyl substituent. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural versatility and bioactivity. The hydrazinyl group (-NH-NH₂) at the 2-position contributes to nucleophilic and chelating properties, enabling interactions with biological targets such as enzymes or metal ions .
This compound is synthesized via the Biginelli reaction, a multicomponent condensation process involving aldehydes, urea/thiourea, and β-keto esters. Derivatives of this scaffold have demonstrated multitarget bioactivity, including calcium channel blockade and cholinesterase inhibition . Crystallographic studies confirm its planar pyrimidine ring with bond lengths and angles consistent with typical aromatic systems (e.g., C-N: 1.33–1.37 Å, C-C: 1.39–1.42 Å) .
Properties
IUPAC Name |
(4-but-3-ynoxy-6-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-5-14-8-6-7(2)11-9(12-8)13-10/h1,6H,4-5,10H2,2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNQEIBNAQDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine nucleus is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and guanidine or its derivatives. This step establishes the heterocyclic scaffold with the 6-methyl substituent.
- Typical reaction conditions: Acidic or basic catalysis, reflux in ethanol or acetic acid.
- Key intermediates: β-dicarbonyl compounds such as 1,3-butanedione derivatives react with guanidine to form 6-methylpyrimidine derivatives.
Introduction of the But-3-yn-1-yloxy Group
The but-3-yn-1-yloxy group is introduced via nucleophilic substitution on the pyrimidine ring.
- Method: Reaction of the pyrimidine intermediate bearing a suitable leaving group (e.g., halogen) at the 4-position with but-3-yn-1-ol.
- Conditions: Typically performed under basic conditions to deprotonate the alcohol and promote substitution.
- Outcome: Formation of the 4-(but-3-yn-1-yloxy) substituent via ether linkage.
Incorporation of the Hydrazinyl Group
The hydrazinyl (-NH-NH2) group is introduced at the 2-position through reaction with hydrazine or hydrazine derivatives.
- Method: Nucleophilic substitution or hydrazinolysis of precursor compounds bearing leaving groups or activated carbonyl functionalities at the 2-position.
- Reaction conditions: Controlled temperature, often reflux in ethanol or acetic acid with stoichiometric amounts of hydrazine hydrate.
- Optimization: Stoichiometric ratios and temperature control are critical to achieving yields above 70%.
Methylation
The methyl group at the 6-position is introduced either during the initial pyrimidine ring formation or via alkylation.
- Methylating agents: Methyl iodide or dimethyl sulfate.
- Conditions: Alkylation under basic conditions, often with potassium carbonate or sodium hydride as base.
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine core formation | β-dicarbonyl + guanidine, reflux in EtOH/AcOH | 60-80 | Acidic/basic catalysis, key scaffold step |
| But-3-yn-1-yloxy introduction | But-3-yn-1-ol, basic conditions, nucleophilic substitution | 65-75 | Requires activated pyrimidine intermediate |
| Hydrazinyl group introduction | Hydrazine hydrate, reflux in EtOH, controlled stoichiometry | >70 | Critical step for hydrazinyl incorporation |
| Methylation | Methyl iodide or dimethyl sulfate, base | 70-85 | Can be done pre- or post-pyrimidine formation |
Post-synthesis, the compound’s structure and purity are validated using:
- X-ray crystallography: Confirms molecular geometry and bond lengths consistent with aromatic pyrimidine structures.
- NMR spectroscopy (1H and 13C): Verifies functional groups and substitution patterns.
- High-resolution mass spectrometry (HRMS): Confirms molecular weight.
- Infrared spectroscopy (IR): Identifies characteristic functional groups such as hydrazinyl and alkynyl ether moieties.
- Controlled temperature and stoichiometric ratios of hydrazine derivatives significantly impact the yield and purity of the hydrazinyl substitution step.
- The steric hindrance from the 6-methyl group influences nucleophilic substitution rates.
- The but-3-yn-1-yloxy group enables further functionalization via click chemistry, expanding the compound’s utility.
- Industrial scale synthesis may employ continuous flow reactors and advanced purification to optimize cost-effectiveness and scalability.
The preparation of 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine is a multi-step process involving classical heterocyclic synthesis, nucleophilic substitution, and functional group transformations. Optimization of reaction conditions, particularly in hydrazinyl group incorporation, is essential to achieve high yields and purity. Analytical techniques confirm the structural integrity of the final product, supporting its application in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
CAS Number : 1696009-87-6
Purity : 95.0%+
Storage Conditions : Ambient temperature
The compound contains a pyrimidine ring substituted with hydrazine and alkyne functionalities, which are critical for its reactivity and biological activity.
Medicinal Chemistry Applications
4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine has shown promise in medicinal chemistry due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that hydrazine derivatives can exhibit anticancer properties. The compound's ability to form complexes with metal ions may enhance its efficacy against cancer cells by inducing apoptosis or inhibiting cell proliferation. Research is ongoing to explore its mechanism of action and potential as a chemotherapeutic agent.
Antimicrobial Properties
The hydrazine moiety in the compound has been linked with antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Chemical Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Synthesis of Pyrimidine Derivatives
Its unique structure allows it to be used as a building block for synthesizing other pyrimidine derivatives, which are valuable in pharmaceuticals. The alkyne group can participate in various coupling reactions, including Sonogashira coupling, facilitating the formation of diverse chemical entities.
Research Applications
In addition to its medicinal applications, this compound is utilized in various research settings:
Biochemical Studies
The compound can be employed in biochemical assays to study enzyme interactions or as a probe to investigate biological pathways involving pyrimidine metabolism.
Material Science
Due to its unique chemical properties, it may also find applications in material science, particularly in the development of new polymers or nanomaterials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against several cancer cell lines. |
| Study B | Antimicrobial Properties | Showed inhibition of bacterial growth with specific MIC values reported. |
| Study C | Synthesis Techniques | Developed a novel synthetic route using this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The but-3-yn-1-yloxy group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Alkoxy Substituents
a) 4-(But-3-yn-1-yloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
- Structure : Features a pyrazole substituent at the 6-position and butynyloxy at the 4-position.
- Properties : The iodine atom on the pyrazole enhances halogen bonding, influencing crystal packing . Unlike the hydrazinyl group in the target compound, the pyrazole moiety enables π-stacking interactions.
b) Ethyl 1-((1-benzylpiperidin-4-yl)methyl)-4-(4-(but-3-yn-1-yloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (BIGI 5c)
- Structure : Incorporates a thioxo (C=S) group at the 2-position and a benzylpiperidine side chain.
- Bioactivity : Exhibits dual cholinesterase inhibition (human AChE IC₅₀: 1.2 µM; eqBuChE IC₅₀: 8.7 µM) and calcium channel blockade (IC₅₀: 3.4 µM) . The thioxo group enhances electron-withdrawing effects, improving ligand-receptor binding compared to oxo (C=O) analogs .
c) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Non-Pyrimidine Compounds with Butynyloxy Groups
a) 2-(But-3-yn-1-yloxy)isoindoline-1,3-dione
- Structure : Isoindoline-dione core with a butynyloxy substituent.
- Properties: The electron-deficient dione core facilitates charge-transfer interactions. The butynyloxy group enhances solubility in polar aprotic solvents (e.g., logP: 1.8 vs. 2.5 for non-alkyne analogs) .
b) 2-Ethyl-4-hydrazinyl-6-methylpyrimidine
- Structure : Lacks the butynyloxy group but retains the hydrazinyl and methyl substituents.
- Bioactivity: The ethyl group at the 2-position increases lipophilicity (calculated logP: 1.2 vs.
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biological Activity
4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profiles based on recent studies.
The molecular formula of this compound is C_10H_12N_4O. The compound features a hydrazine moiety, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potent inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Induction of apoptosis via caspase activation |
| MCF7 | 17.02 | Cell cycle arrest |
| Non-cancer MCF10A | >100 | Selectivity for cancer cells |
The compound's selectivity for cancer cells over normal cells suggests a promising therapeutic window for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses moderate activity against several bacterial strains, showing potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of specific enzymatic pathways .
Safety and Toxicity
Safety assessments conducted in animal models indicate that this compound has a favorable toxicity profile. In a study involving Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a wide safety margin for therapeutic applications .
Case Study 1: Antitumor Efficacy in Mouse Models
A pharmacodynamic study utilizing BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound resulted in significant tumor regression and improved survival rates compared to control groups. The compound was administered at a dose of 40 mg/kg daily for three days, leading to more than a two-log reduction in tumor volume .
Case Study 2: Antibacterial Activity
In another study focusing on its antimicrobial properties, this compound was tested against resistant strains of Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
Q & A
Q. What are the established synthetic routes for 4-(But-3-yn-1-yloxy)-2-hydrazinyl-6-methylpyrimidine, and what reaction conditions optimize yield?
The compound is synthesized via multi-step reactions involving condensation and rearrangement. A key intermediate, 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione , is formed by refluxing precursors in ethanol or acetic acid . For the final step, aryl/heteroaryl hydrazines are reacted with the intermediate under acidic conditions (e.g., ethanol with concentrated HCl or AcOH/NaOAc) to yield the target compound. Optimization studies suggest that controlled temperature (reflux) and stoichiometric ratios of hydrazine derivatives are critical for yields >70% .
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for confirming molecular geometry. For 4-(But-3-yn-1-yloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (a closely related analog), bond angles such as C5–N3–N4–C7 (0.0°±0.4°) and torsion angles (e.g., C17–N7–N8–C19: −0.2°±0.4°) were resolved via single-crystal diffraction . Complementary techniques include H/C NMR for functional group verification and HRMS for molecular weight confirmation .
Q. What functional groups dominate its reactivity, and how do they influence derivatization?
The hydrazinyl group (–NH–NH) and alkynyl ether (But-3-yn-1-yloxy) are key reactive sites. Hydrazinyl groups participate in cyclocondensation with ketones or aldehydes to form pyrazole or pyrazolo-pyrimidine hybrids, while the alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation . Steric hindrance from the 6-methyl group may slow nucleophilic attacks at the pyrimidine core .
Advanced Research Questions
Q. How does tautomerism affect the compound’s stability and biological activity?
The hydrazinyl-pyrimidine moiety exhibits tautomerism between amine and imine forms, influencing hydrogen-bonding networks and solubility. Computational modeling (DFT) can predict dominant tautomers, while pH-dependent NMR studies (e.g., in DMSO-d/DO) reveal shifts in protonation states critical for receptor binding . Stability assays under physiological pH (7.4) and elevated temperatures (37°C) are recommended to assess degradation pathways .
Q. What strategies resolve contradictions in spectroscopic data during impurity profiling?
Discrepancies in NMR or MS data often arise from residual solvents or byproducts. High-resolution LC-MS/MS can differentiate isobaric impurities, while 2D NMR (e.g., HSQC, HMBC) maps H–C correlations to identify undesired adducts (e.g., acetylated byproducts from acetic acid reflux) . For crystallographic ambiguities, Rietveld refinement validates lattice parameters against simulated powder XRD patterns .
Q. How is the compound utilized in metal-free fluorination or heterocyclic expansion?
Though not directly fluorinated, its pyrimidine core serves as a template for fluorination via SNAr reactions. For example, 4-fluoro-2-methylpyrimidines are synthesized from β-CF ketones under mild, metal-free conditions (yields: 80–92%) . The alkyne group also facilitates Sonogashira couplings to append aryl/heteroaryl rings, expanding diversity for medicinal chemistry screens .
Q. What in vitro assays are suitable for evaluating its biological potential?
Prioritize assays targeting kinase inhibition (e.g., EGFR or CDK2) due to pyrimidine’s ATP-binding affinity. Use fluorescence polarization (FP) for binding affinity (K) or cell-based assays (e.g., MTT in HeLa cells) for cytotoxicity profiling . For antimicrobial studies, follow CLSI guidelines with Gram-positive/negative panels and MIC determination .
Methodological Notes
- Synthesis Scaling : Pilot-scale reactions (>10 g) require inert atmospheres (N) to prevent alkyne oxidation .
- Crystallization : Use mixed solvents (e.g., EtOAc/hexane) for high-purity crystals; slow evaporation minimizes defects .
- Data Reproducibility : Cross-validate spectral data with PubChem entries (InChI Key: JTEDVNFIPPZBEN-UHFFFAOYSA-N) while excluding non-peer-reviewed platforms like BenchChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
